molecular formula C12H20N2 B12972677 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)-

3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)-

Cat. No.: B12972677
M. Wt: 192.30 g/mol
InChI Key: KAOOVKLXOKSYFL-YAMDYLNVSA-N
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Description

3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- typically involves the reaction of 3,5-Heptadienal with 2-(2-propenyl)-dimethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can be used as a reagent or intermediate in the synthesis of other organic compounds. Its unique structure allows for various chemical transformations.

Biology

In biology, this compound may be studied for its potential biological activity. Hydrazones are known to exhibit various biological properties, including antimicrobial and anticancer activities.

Medicine

In medicine, research may focus on the compound’s potential therapeutic applications. Hydrazones have been investigated for their role in drug development due to their ability to interact with biological targets.

Industry

In industry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- include other hydrazones with different substituents. Examples include:

  • Benzaldehyde hydrazone
  • Acetone hydrazone
  • 2,4-Dinitrophenylhydrazone

Uniqueness

The uniqueness of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- lies in its specific structure and the presence of the 2-(2-propenyl) group. This structural feature may impart unique chemical and biological properties, making it distinct from other hydrazones.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-methyl-N-[(E)-[(3E,5Z)-2-prop-2-enylhepta-3,5-dienylidene]amino]methanamine

InChI

InChI=1S/C12H20N2/c1-5-7-8-10-12(9-6-2)11-13-14(3)4/h5-8,10-12H,2,9H2,1,3-4H3/b7-5-,10-8+,13-11+

InChI Key

KAOOVKLXOKSYFL-YAMDYLNVSA-N

Isomeric SMILES

C/C=C\C=C\C(CC=C)/C=N/N(C)C

Canonical SMILES

CC=CC=CC(CC=C)C=NN(C)C

Origin of Product

United States

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